molecular formula C9H7ClF3N3 B1457707 4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine CAS No. 1565106-77-5

4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B1457707
CAS No.: 1565106-77-5
M. Wt: 249.62 g/mol
InChI Key: YNOWPSKNEWCZBD-UHFFFAOYSA-N
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Description

4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine is a synthetic organic compound belonging to the benzodiazole family. This compound is characterized by the presence of a chloro group at the fourth position, a trifluoroethyl group at the first position, and an amine group at the second position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as formic acid or its esters.

    Introduction of the Chloro Group: Chlorination of the benzodiazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoroethyl iodide or trifluoroethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro and amine groups may participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine: Unique due to the presence of both chloro and trifluoroethyl groups.

    4-chloro-1H-1,3-benzodiazol-2-amine: Lacks the trifluoroethyl group, resulting in different physicochemical properties.

    1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine: Lacks the chloro group, affecting its reactivity and biological activity.

Uniqueness

The combination of chloro and trifluoroethyl groups in this compound imparts unique properties, such as enhanced lipophilicity and specific reactivity patterns, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-1-(2,2,2-trifluoroethyl)benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3N3/c10-5-2-1-3-6-7(5)15-8(14)16(6)4-9(11,12)13/h1-3H,4H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOWPSKNEWCZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 2
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 3
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 4
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 5
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine
Reactant of Route 6
4-chloro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-2-amine

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